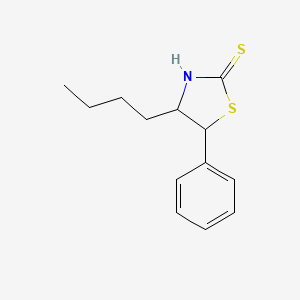
4-Butyl-5-phenyl-1,3-thiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-5-phenyl-1,3-thiazolidine-2-thione is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-5-phenyl-1,3-thiazolidine-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of butylamine, phenyl isothiocyanate, and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts have been employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-5-phenyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazolidines .
Scientific Research Applications
4-Butyl-5-phenyl-1,3-thiazolidine-2-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and modulate biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-Butyl-5-phenyl-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like xanthine oxidase by binding to the active site and preventing substrate access. The compound’s thione group plays a crucial role in its biological activity by forming hydrogen bonds and interacting with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thione: Shares the thiazolidine ring but lacks the butyl and phenyl substituents.
4-Phenyl-1,3-thiazolidine-2-thione: Similar structure but without the butyl group.
5-Phenyl-1,3-thiazolidine-2-thione: Similar structure but with different substituent positions
Uniqueness
4-Butyl-5-phenyl-1,3-thiazolidine-2-thione is unique due to its specific substituents, which enhance its biological activity and make it a versatile compound for various applications. The presence of both butyl and phenyl groups contributes to its distinct chemical properties and reactivity .
Properties
CAS No. |
81731-81-9 |
|---|---|
Molecular Formula |
C13H17NS2 |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
4-butyl-5-phenyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C13H17NS2/c1-2-3-9-11-12(16-13(15)14-11)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3,(H,14,15) |
InChI Key |
YIAGSXIYWWJUTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(SC(=S)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















